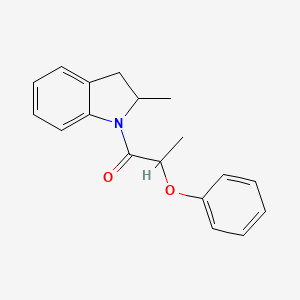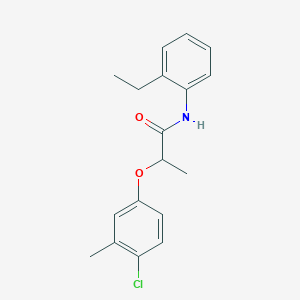![molecular formula C16H16N2O3S B4409067 N-{4-[(2-thienylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4409067.png)
N-{4-[(2-thienylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(2-Thienylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide often involves multi-step chemical processes, incorporating reactions like nucleophilic substitution, amide bond formation, and cyclization. For instance, the synthesis of related furancarboxamide derivatives involves the coupling of furan-2-carbonyl chloride with various amines, followed by reactions like cyclization and electrophilic substitution to introduce additional functional groups (Aleksandrov et al., 2017).
Molecular Structure Analysis
Structural analysis of compounds similar to this compound reveals complex interactions and conformational details. X-ray crystallography, NMR, and DFT studies provide insights into their molecular geometry, confirming features like the arrangement of the furan and thiophene rings, and the positioning of the amide group. These analyses underscore the importance of non-covalent interactions in determining the compounds' structure and stability (Çakmak et al., 2022).
Chemical Reactions and Properties
Furancarboxamide derivatives engage in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, which are crucial for modifying the compound's chemical properties and for the synthesis of complex heterocyclic systems. These reactions are influenced by the presence of the furan ring and the amide functionality, enabling the introduction of diverse substituents and functional groups (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies involving DFT calculations, crystallographic analysis, and physicochemical characterization provide valuable data on these properties, facilitating the understanding of their behavior in different environments and their potential applications (Gong et al., 2023).
properties
IUPAC Name |
N-[4-(thiophene-2-carbonylamino)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h2,4-8,10,13H,1,3,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMLJHKEYZJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)
![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
![4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)

![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)
![2-{4-chloro-5-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4409057.png)
![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)
